2-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid
CAS No.:
Cat. No.: VC13589424
Molecular Formula: C8H9ClF2N2O2
Molecular Weight: 238.62 g/mol
* For research use only. Not for human or veterinary use.
![2-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid -](/images/structure/VC13589424.png)
Specification
Molecular Formula | C8H9ClF2N2O2 |
---|---|
Molecular Weight | 238.62 g/mol |
IUPAC Name | 2-[4-chloro-3-(difluoromethyl)pyrazol-1-yl]butanoic acid |
Standard InChI | InChI=1S/C8H9ClF2N2O2/c1-2-5(8(14)15)13-3-4(9)6(12-13)7(10)11/h3,5,7H,2H2,1H3,(H,14,15) |
Standard InChI Key | YASDGWAYLNCIAL-UHFFFAOYSA-N |
SMILES | CCC(C(=O)O)N1C=C(C(=N1)C(F)F)Cl |
Canonical SMILES | CCC(C(=O)O)N1C=C(C(=N1)C(F)F)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Identity
The compound’s systematic IUPAC name, 2-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid, reflects its core structure:
The pyrazole ring’s 4-position is substituted with chlorine, while the 3-position bears a difluoromethyl group (–CFH). The butanoic acid moiety is attached to the pyrazole’s 1-position via a methylene linker .
Structural Analysis
The difluoromethyl group enhances lipophilicity compared to non-fluorinated analogs, as evidenced by a calculated logP of 1.26 for the related compound 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid . Steric effects from the difluoromethyl and chloro substituents likely influence conformational flexibility and intermolecular interactions .
Structural Parameter | Value |
---|---|
Hydrogen Bond Donors | 1 (carboxylic acid –OH) |
Hydrogen Bond Acceptors | 4 (2x F, 2x O) |
Polar Surface Area | 42.87 Ų (estimated) |
Physicochemical Properties
Solubility and Partitioning
The compound’s solubility profile is critical for bioavailability:
-
logSw (Water Solubility): -2.27 (similar to 2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid)
Comparative data with structurally related compounds:
*Estimated values based on structural similarity .
Stability and Reactivity
The difluoromethyl group confers metabolic stability by resisting oxidative degradation, a trait observed in analogs like 1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanone. The carboxylic acid moiety enables salt formation, enhancing solubility for formulation .
Synthesis and Manufacturing
Synthetic Routes
While explicit protocols for this compound are undisclosed, its synthesis likely follows established pyrazole functionalization strategies:
-
Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones.
-
Chlorination and Difluoromethylation: Electrophilic substitution at the 4- and 3-positions .
-
Side Chain Attachment: Alkylation of the pyrazole nitrogen with ethyl bromoacetate, followed by hydrolysis to the carboxylic acid .
Industrial Production
Block Chemical Technology (Shanghai) Co., Ltd. is a primary supplier, offering the compound under catalog number MFCD29911735 . Scalable synthesis requires optimizing fluorination steps, often achieved using reagents like diethylaminosulfur trifluoride (DAST).
Research Findings and Biological Activity
Enzyme Inhibition
Analogous compounds exhibit inhibitory activity against enzymes like cyclooxygenase-2 (COX-2) and acetylcholinesterase. The difluoromethyl group’s electronegativity may polarize active site residues, enhancing binding affinity.
Challenges and Future Directions
Synthetic Optimization
Current routes may suffer from low yields during fluorination. Future work could explore continuous-flow reactors or catalysts like copper(I) iodide to improve efficiency.
Targeted Drug Delivery
Conjugation to nanoparticle carriers could mitigate the carboxylic acid’s poor membrane permeability, a strategy successful for related compounds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume